5-Nitrophthalazine-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitrophthalazine-1,4-dione is a heterocyclic compound with the molecular formula C₈H₃N₃O₄. It is a derivative of phthalazine, characterized by the presence of a nitro group at the 5-position and two keto groups at the 1 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Nitrophthalazine-1,4-dione can be synthesized through a multicomponent reaction involving aromatic aldehydes, malononitrile, and 2,3-dihydro-phthalazine-1,4-dione or 5-amino-2,3-dihydro-phthalazine-1,4-dione. The reaction is typically carried out in ethanol under reflux conditions, using N-methylimidazole as an organocatalyst . Another method involves the one-pot three-component condensation reaction of 1,2,3-triazolyl-pyrazole-carbaldehydes with active methylene compounds (such as malononitriles or ethyl cyanoacetate) and 6-nitrophthalhydrazide, using sodium hydroxide under solvent-free conditions at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production by optimizing reaction conditions and using continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Nitrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted phthalazine derivatives, which can have different functional groups replacing the nitro group or modifying the keto groups .
Scientific Research Applications
5-Nitrophthalazine-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Nitrophthalazine-1,4-dione and its derivatives involves their interaction with specific molecular targets. For instance, as non-competitive AMPA receptor antagonists, these compounds bind to the transducer domains of the receptor and inhibit channel gating, thereby reducing excitatory neurotransmission . This mechanism is particularly relevant in the context of anticonvulsant activity.
Comparison with Similar Compounds
Similar Compounds
Phthalazine-1,4-dione: Lacks the nitro group at the 5-position.
N-Aminophthalimides: Structurally similar but with different functional groups and reactivity.
Uniqueness
5-Nitrophthalazine-1,4-dione is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials with specific properties.
Properties
CAS No. |
54535-42-1 |
---|---|
Molecular Formula |
C8H3N3O4 |
Molecular Weight |
205.13 g/mol |
IUPAC Name |
5-nitrophthalazine-1,4-dione |
InChI |
InChI=1S/C8H3N3O4/c12-7-4-2-1-3-5(11(14)15)6(4)8(13)10-9-7/h1-3H |
InChI Key |
LIECQLQBUMAANP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N=NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.